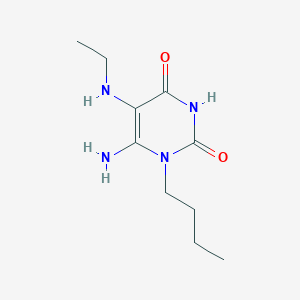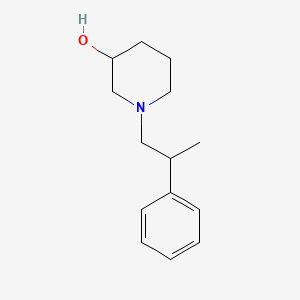
6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives involves reactions with various amines under specific conditions to create novel compounds with potential biological activities. For instance, novel tetramic acid derivatives were synthesized by reacting aryl or alkyl amines under reflux, leading to compounds exhibiting herbicidal and antifungal activities (Wang et al., 2010). Similarly, tetrahydro-2-thioxopyrimidine-4,5-diones were synthesized through a three-component reaction, demonstrating the versatility in synthesizing related compounds (Mehrabi & Alizadeh-bami, 2015).
Molecular Structure Analysis
The molecular structure of related tetrahydropyrimidine compounds reveals the importance of the spatial arrangement and substituents on their physical and chemical properties. X-ray diffraction analysis has been pivotal in determining these structures, as seen in compounds where the configuration and the crystal structure were elucidated to understand their biological activities better (Zhu et al., 2010; Trilleras et al., 2009).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives undergo various chemical reactions, including acylation, cycloaddition, and reactions with carboxylic acid chlorides, demonstrating their reactive nature and potential for further chemical modifications. These reactions not only extend the chemical diversity of these compounds but also enable the exploration of their chemical properties in different contexts (Steinlin & Vasella, 2009; Rubinov et al., 2008).
Physical Properties Analysis
The physical properties, including the solubility, melting point, and crystal structure, of tetrahydropyrimidine derivatives can be influenced by their molecular structure. For example, the isostructural nature and hydrogen-bonded sheets in certain compounds highlight the significance of intermolecular interactions on their physical state and stability (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of certain functional groups, and stability under various conditions, are crucial for understanding the behavior of tetrahydropyrimidine derivatives in chemical reactions and potential applications. The variety of chemical reactions these compounds can undergo, including acylation and enamino derivative formation, underscores their chemical versatility and potential for synthesis of novel molecules (Rubinov et al., 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Anti-inflammatory Activity : A study highlights the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing their potential in vitro anti-inflammatory activity. Novel synthesis methods were employed, and the derivatives were characterized using various analytical techniques. These compounds exhibited significant anti-inflammatory activity, suggesting the need for further investigation to explore their therapeutic potential (Gondkar, Deshmukh, & Chaudhari, 2013).
Bioavailability and Synthetic Applications
- Hybrid Catalysts in Synthesis : The review article discusses the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. This review covers synthetic pathways employed for developing these derivatives, highlighting the role of various catalysts in enhancing the synthetic efficiency and potential for developing lead molecules (Parmar, Vala, & Patel, 2023).
Molecular and Enzymatic Studies
- Paramagnetic Amino Acid TOAC : Research on 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies is reviewed. TOAC, a paramagnetic amino acid, has been valuable in analyzing peptide backbone dynamics and secondary structure through various spectroscopic techniques, underscoring its significance in molecular and enzymatic studies relevant to understanding biological processes and drug development (Schreier et al., 2012).
Chemical and Physicochemical Properties
- Tert-Butanesulfinamide in Synthesis : The review focuses on the application of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines, covering the literature from 2010–2020. This methodology provides access to structurally diverse heterocycles, showcasing the compound's versatility in synthesizing biologically relevant molecules and its importance in medicinal chemistry (Philip et al., 2020).
Propriétés
IUPAC Name |
6-amino-1-butyl-5-(ethylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-6-14-8(11)7(12-4-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLBCUSOSAXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)






![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
